4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid - 871908-22-4

4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Catalog Number: EVT-3075734
CAS Number: 871908-22-4
Molecular Formula: C20H17BrN4O3
Molecular Weight: 441.285
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a heterocyclic organic compound belonging to the pyrazoline class. This compound has been identified as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2C and GluN2D subunits []. It plays a significant role in neuroscience research, particularly in investigating the role of specific NMDA receptor subtypes in various neurological processes.

Mechanism of Action

4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid acts as a non-competitive antagonist of NMDA receptors containing GluN2C or GluN2D subunits []. This means it inhibits these receptors without directly competing with the endogenous ligands, glutamate and glycine. Its inhibitory effect is voltage-independent and cannot be overcome by increasing agonist concentrations. Electrophysiological studies suggest that it inhibits a pre-gating step in receptor activation without affecting channel closing rates, indicating that it binds to a distinct site from the agonist binding site and potentially stabilizes a closed conformation of the receptor [].

Applications
  • Investigating the physiological and pathological roles of GluN2C- and GluN2D-containing NMDA receptors. By selectively blocking these specific subtypes, researchers can elucidate their contributions to synaptic plasticity, learning, memory, and neurodevelopmental disorders [].

4-(5-(4-Bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

  • Compound Description: This compound, also referred to as DQP-1105 in the provided research [], is a potent and selective antagonist of NMDA receptors containing GluN2C or GluN2D subunits. It exhibits at least 50-fold selectivity over those containing GluN2A or GluN2B subunits. []
  • Relevance: This compound is identical to the target compound, 4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid. The research explores its mechanism of action, highlighting its non-competitive inhibition of NMDA receptors by targeting a novel site in the lower lobe of the GluN2 agonist-binding domain. []

4-(5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-1,3-benzothiazole

  • Compound Description: This compound is a pyrazoline derivative whose crystal structure has been characterized. The pyrazole ring in this compound has specific dihedral angles with the benzo[d]thiazole ring system, benzene ring, and methoxy-substituted benzene ring. []

2-(3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-8H-indeno[1,2-d]thiazole

  • Compound Description: The crystal structure of this pyrazoline derivative has been determined. []

Properties

CAS Number

871908-22-4

Product Name

4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

IUPAC Name

4-[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Molecular Formula

C20H17BrN4O3

Molecular Weight

441.285

InChI

InChI=1S/C20H17BrN4O3/c21-13-7-5-12(6-8-13)16-11-17(25(24-16)18(26)9-10-19(27)28)20-22-14-3-1-2-4-15(14)23-20/h1-8,17H,9-11H2,(H,22,23)(H,27,28)

InChI Key

URMCCZNTALRXHA-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=NC4=CC=CC=C4N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.